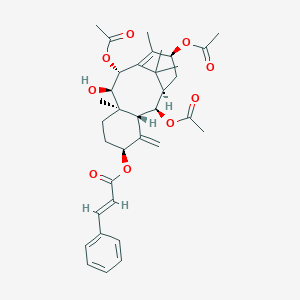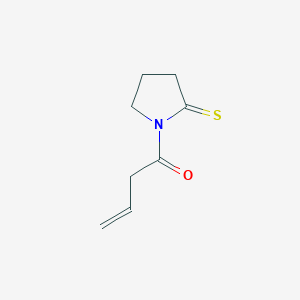
1-(3-Butenoyl)pyrrolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Butenoyl)pyrrolidine-2-thione, also known as S-allyl-L-cysteine sulfoxide (ACSO), is a sulfur-containing compound found in Allium vegetables like garlic, onion, and leek. ACSO has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of ACSO is not fully understood. However, it is believed that ACSO exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ACSO's anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Efectos Bioquímicos Y Fisiológicos
ACSO has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. ACSO has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help reduce inflammation in the body. In addition, ACSO has been shown to inhibit the growth and spread of cancer cells in various types of cancer, including breast, prostate, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACSO has several advantages for lab experiments. It is a natural compound that can be easily obtained from Allium vegetables. It is also relatively stable and can be stored for long periods of time. However, ACSO also has some limitations for lab experiments. It can be difficult to purify ACSO from Allium vegetables due to the presence of other sulfur-containing compounds. In addition, the synthesis method for ACSO can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on ACSO. One area of research could focus on the development of new synthesis methods for ACSO that are more efficient and cost-effective. Another area of research could focus on the development of new formulations of ACSO that can improve its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of ACSO and its potential health benefits. Finally, more clinical trials are needed to determine the safety and efficacy of ACSO in humans.
Conclusion
In conclusion, 1-(3-Butenoyl)pyrrolidine-2-thione, or 1-(3-Butenoyl)pyrrolidine-2-thionesteine sulfoxide, is a sulfur-containing compound found in Allium vegetables that has been extensively studied for its potential health benefits. It has antioxidant, anti-inflammatory, and anticancer properties and has been shown to have various biochemical and physiological effects. While ACSO has several advantages for lab experiments, it also has some limitations. There are several future directions for research on ACSO, including the development of new synthesis methods, formulations, and clinical trials.
Métodos De Síntesis
ACSO can be synthesized through the reaction of L-cysteine sulfoxide with allyl isothiocyanate. The reaction takes place in an aqueous solution at a pH of 6-8 and a temperature of 40-50°C. After the reaction, ACSO can be purified through various methods, including dialysis, column chromatography, and recrystallization.
Aplicaciones Científicas De Investigación
ACSO has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage caused by free radicals. ACSO also has anti-inflammatory properties, which can help reduce inflammation in the body. In addition, ACSO has been shown to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Propiedades
Número CAS |
125880-06-0 |
|---|---|
Nombre del producto |
1-(3-Butenoyl)pyrrolidine-2-thione |
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
Clave InChI |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
SMILES canónico |
C=CCC(=O)N1CCCC1=S |
Sinónimos |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



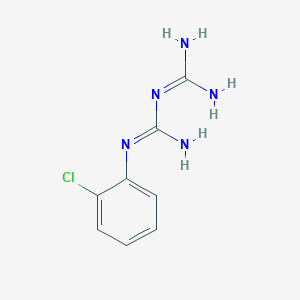
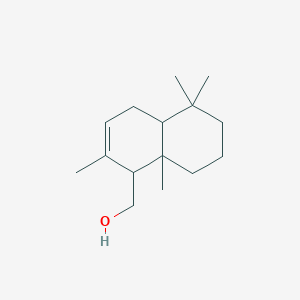
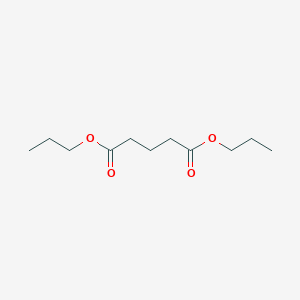
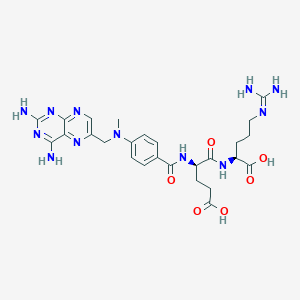
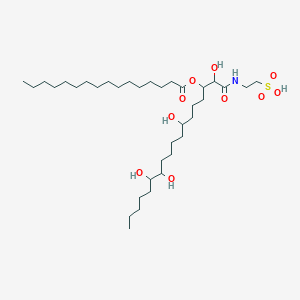
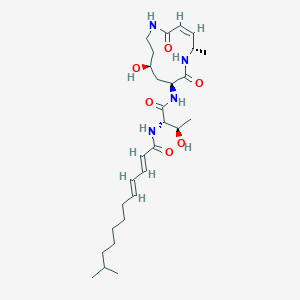
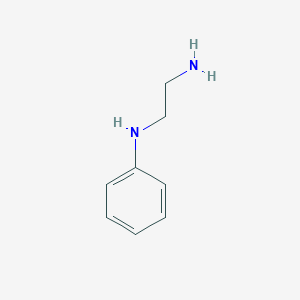
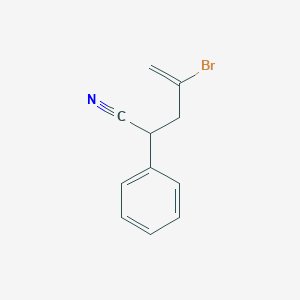
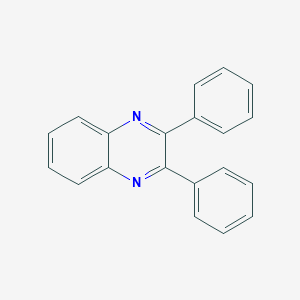
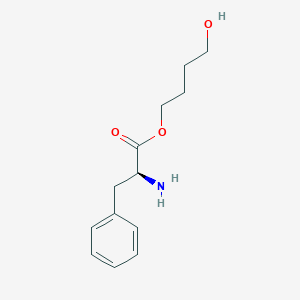
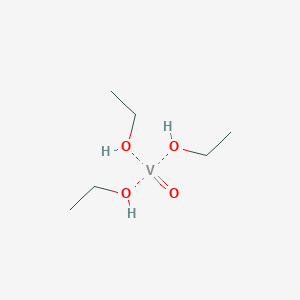
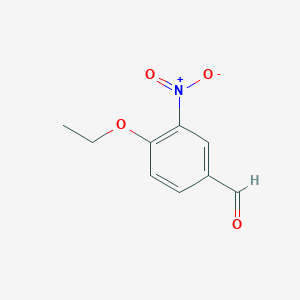
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)
